OZ439 mesylate

Description

Contextualization of Antimalarial Drug Discovery and Development

The history of antimalarial drug discovery has been marked by a continuous battle against the parasite's ability to develop resistance to existing therapies. The emergence and spread of multidrug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite, pose a significant threat to global public health. This has created a pressing need for the development of new antimalarial drugs with novel mechanisms of action and sustained efficacy. The focus of modern drug discovery has shifted towards compounds that can offer simplified treatment regimens, ideally a single-dose cure, to improve patient compliance and overcome the challenges of treatment in resource-limited settings.

Overview of Synthetic Peroxide Antimalarials

The discovery of artemisinin (B1665778) from the plant Artemisia annua revolutionized malaria treatment. The endoperoxide bridge in the artemisinin molecule is crucial for its antimalarial activity. This led to the development of a class of synthetic peroxide antimalarials that mimic this key structural feature. These synthetic compounds offer several advantages over natural artemisinin derivatives, including the potential for more controlled and cost-effective large-scale production, as well as the opportunity to engineer molecules with improved drug-like properties, such as a longer half-life. OZ439 is a prominent member of this class, specifically classified as a trioxolane or ozonide.

Positioning of OZ439 Mesylate within the Antimalarial Research Landscape

This compound has emerged from a rigorous drug discovery program aimed at identifying a successor to the artemisinin derivatives. It was designed to be a fast-acting and potent antimalarial with a significantly longer half-life, a key limitation of the currently used artemisinins. This extended half-life offers the potential for a single-dose treatment regimen when used in combination with a partner drug. The development of OZ439 represents a strategic effort to address the threat of artemisinin resistance and to provide a more effective and patient-friendly treatment option for uncomplicated malaria. Its journey through preclinical and clinical development has positioned it as a leading next-generation antimalarial candidate.

Detailed Research Findings

Extensive research has been conducted to characterize the chemical properties, mechanism of action, and clinical performance of this compound.

Chemical and Pharmacological Properties

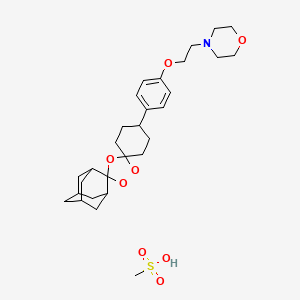

This compound is an amphiphilic drug molecule, a characteristic that influences its solubility and formulation. acs.org Its structure includes a polar morpholino group and a hydrophobic adamantyl group. The mesylate salt form enhances its water solubility. acs.org

| Property | Value |

|---|---|

| Chemical Formula | C29H43NO8S |

| Molecular Weight | 565.72 g/mol |

| Classification | Synthetic Peroxide (Trioxolane/Ozonide) |

| Mechanism of Action | Activated by heme iron in infected red blood cells, leading to the generation of reactive radicals that damage parasite proteins. |

In Vitro Activity

OZ439 has demonstrated potent activity against various strains of P. falciparum in laboratory settings, including those resistant to other antimalarial drugs.

| Strain | IC50 (nM) |

|---|---|

| NF54 | 1.3 - 2.5 |

| K1 (Chloroquine-resistant) | 1.3 - 2.5 |

IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Clinical Trial Research Findings

This compound has undergone several clinical trials to evaluate its efficacy and pharmacokinetic profile in humans. A Phase 2a open-label trial investigated the effects of single oral doses of OZ439 in patients with uncomplicated P. falciparum or P. vivax malaria. The study found that OZ439 was rapidly effective in clearing parasites in both species. nih.gov

| Parameter | P. falciparum | P. vivax |

|---|---|---|

| Median Parasite Clearance Half-life | 4.1 - 5.6 hours | 2.3 - 3.2 hours |

| Estimated Elimination Half-life | 46 - 62 hours | |

| Time to Maximum Plasma Concentration (Tmax) | Median of 4 hours |

Further clinical development has explored OZ439 in combination with other antimalarial agents, such as piperaquine (B10710) and ferroquine, with the goal of developing a single-dose cure for malaria. nih.govmmv.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1029939-87-4 |

|---|---|

Molecular Formula |

C29H43NO8S |

Molecular Weight |

565.7 g/mol |

InChI |

InChI=1S/C28H39NO5.CH4O3S/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20;1-5(2,3)4/h1-4,20-21,23-25H,5-19H2;1H3,(H,2,3,4) |

InChI Key |

WQAWGRIICHFPFL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 |

Origin of Product |

United States |

Preclinical Discovery and Chemical Design Paradigms

Rational Design Strategies for Ozonide Pharmacophore Stability

The primary goal in the design of OZ439 was to enhance the stability of the ozonide (trioxolane) ring system to reduce clearance and prolong its half-life in the body. pnas.orgresearchgate.net The widely accepted mechanism of action for peroxide antimalarials involves the reductive activation of the peroxide bond by ferrous iron (Fe(II)) or heme, which is produced during the digestion of hemoglobin by the malaria parasite. pnas.org This activation generates carbon-centered radicals that are toxic to the parasite. pnas.org

However, this reactivity also makes the compounds susceptible to degradation in the bloodstream, leading to rapid clearance. pnas.orgacs.org The first-generation synthetic ozonide, OZ277 (arterolane), suffered from this limitation, which necessitated a multi-dose regimen. acs.orgacs.org

The design strategy for OZ439 focused on modulating the conformational dynamics of the cyclohexane (B81311) ring attached to the trioxolane pharmacophore. biorxiv.org By introducing a bulky 4”-aryl side chain, researchers aimed to stabilize the endoperoxide bridge. pnas.orgbiorxiv.org This modification was hypothesized to shield the peroxide bond, reducing its susceptibility to premature degradation while maintaining sufficient reactivity with parasitic iron sources to be effective. pnas.orgnih.gov This rational approach successfully balanced the competing needs for stability and activity, leading to a compound with a significantly improved pharmacokinetic profile. researchgate.netnih.gov

Synthetic Methodologies for Ozonide Production

The synthesis of OZ439 and related ozonides relies on specialized chemical reactions capable of constructing the core 1,2,4-trioxolane (B1211807) ring. These methods are designed to be scalable and efficient to support potential large-scale manufacturing. acs.org

A key step in the synthesis of OZ439 is the Griesbaum coozonolysis reaction. pnas.orgresearchgate.net This powerful method involves the reaction of an alkene (or in this case, an O-alkylated oxime) with ozone in the presence of a ketone. acs.org Specifically, for OZ439, the synthesis involves the co-ozonolysis of adamantan-2-one O-methyloxime and a suitably substituted cyclohexanone (B45756) derivative. acs.orgnih.gov This reaction directly forms the characteristic dispiro-1,2,4-trioxolane core of the molecule. nih.gov The Griesbaum coozonolysis has been adapted for flow chemistry, which offers advantages in terms of safety and scalability by minimizing the accumulation of hazardous ozone and ensuring consistent production. acs.org

Following the formation of the trioxolane ring, several post-ozonolysis steps are required to complete the synthesis of OZ439. pnas.orgresearchgate.net These reactions involve modifying the side chains attached to the core structure to introduce the desired functional groups that fine-tune the molecule's properties. acs.org For instance, an alternative synthetic route was designed to avoid the use of genotoxic reagents like 4-(2-chloroethyl)morpholine. acs.org This improved synthesis involved the generation of an amide intermediate followed by its selective reduction to yield the final OZ439 structure. acs.org The final step often involves salt formation, isolating the active compound as a mesylate salt to improve its stability and handling properties. researchgate.netresearchgate.net

Stereochemical Considerations in Ozonide Synthesis

Stereochemistry plays a critical role in the biological activity and physical properties of OZ439. The Griesbaum coozonolysis reaction is inherently stereoselective. biorxiv.org When using 4-substituted cyclohexanones as substrates, the reaction preferentially leads to the formation of the cis isomer, where the substituent on the cyclohexane ring and the peroxide bridge have a specific spatial relationship. pnas.orgnih.govacs.org X-ray crystallographic analysis of precursors confirmed that the major isomers produced possess this cis configuration, with an axial peroxide bond and an equatorial phenyl substituent. pnas.orgresearchgate.net This specific stereochemistry is considered the "correct" orientation for potent antimalarial activity, as it is conformationally analogous to other effective ozonides like arterolane. nih.govacs.org

Chemical Modifications for Enhanced Preclinical Pharmacokinetic Properties

A major achievement in the development of OZ439 was the significant improvement of its pharmacokinetic profile compared to earlier peroxides. pnas.orgresearchgate.net This was the direct result of extensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies. acs.orgacs.org

Researchers systematically modified the "eastern part" of the molecule—the side chain attached to the cyclohexyl ring—to enhance stability and reduce clearance. researchgate.net Key findings from these studies include:

Amine Substituents : The nature of the amine in the side chain was found to be crucial. Primary and secondary amines generally conferred higher metabolic stability than tertiary amines. nih.govacs.orgacs.org This was correlated with their higher pKa and lower log D7.4 values. acs.orgnih.govacs.org

Polarity and Lipophilicity : There was a delicate balance between polarity and lipophilicity. While increasing polarity (e.g., by adding polar functional groups) could increase metabolic stability, it sometimes decreased in vivo efficacy. nih.govacs.org Conversely, for some series, the most effective compounds had the highest log D7.4 values. nih.govacs.org

Structural Architecture : Replacing a simple amide linker with a more rigid phenyl ether and incorporating cycloalkyl and heterocycle substructures proved superior to their acyclic counterparts. researchgate.netnih.govacs.org

These modifications led to a dramatic reduction in clearance and a substantial increase in the pharmacokinetic half-life of OZ439 in multiple preclinical species when compared to OZ277. pnas.orgresearchgate.net The table below summarizes the improved pharmacokinetic parameters observed in preclinical studies in rats.

| Compound | Dose (oral, mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Half-life (h) |

| OZ277 | 3 | 120 | 290 | 172 | 1.3 |

| OZ439 | 3 | 380 | 2900 | 17 | 26 |

| Data derived from preclinical studies in rats. Note that Cmax (Maximum Concentration) and AUC (Area Under the Curve) values are approximate and intended for comparison. Source: pnas.orgresearchgate.net |

This enhanced pharmacokinetic profile, a direct outcome of rational chemical design, is what positions OZ439 as a candidate for a single-dose malaria treatment. pnas.orgacs.org

Molecular and Cellular Mechanism of Antimalarial Action

Peroxide Bridge Activation by Ferrous Heme

The antimalarial activity of OZ439 is initiated through the reductive activation of its intrinsic peroxide bond. pnas.orgnih.gov This critical step is predominantly mediated by ferrous heme (Fe(II)-heme), which is abundantly available within the malaria parasite. nih.govacs.org The parasite, during its intraerythrocytic stages, digests large quantities of host cell hemoglobin within its food vacuole to obtain amino acids for its growth and proliferation. nih.govmalariaworld.org This process releases significant amounts of heme, which is the primary iron source for the activation of peroxide antimalarials. nih.govacs.org

The interaction between OZ439 and Fe(II)-heme leads to the reductive cleavage of the pharmacophoric peroxide bridge. researchgate.netacs.org The dependence on this activation pathway is highlighted by studies showing that inhibiting hemoglobin digestion, for instance with the falcipain inhibitor E64d, abrogates the antimalarial activity of OZ439. acs.orgresearchgate.net This confirms that active hemoglobin catabolism is a prerequisite for the drug's function. nih.gov

Generation and Reactivity of Carbon-Centered Radicals

The cleavage of the OZ439 peroxide bond by ferrous heme is not a benign event; it results in the generation of highly reactive and cytotoxic carbon-centered radicals. nih.govnih.govresearchgate.net These radical species are the primary effectors of the drug's antimalarial action. Once formed, these electrophilic radicals are transient and immediately seek to react with nearby biomolecules within the parasite, leading to widespread and indiscriminate damage. researchgate.netacs.org The generation of these radicals initiates a chain of events that ultimately disrupts cellular homeostasis and leads to parasite death.

Covalent Adduct Formation with Parasitic Biomolecules

The carbon-centered radicals produced from activated OZ439 readily form stable covalent adducts with a multitude of parasitic biomolecules. nih.govacs.orgmalariaworld.org This process, known as alkylation, is considered a central element of its mechanism of action. The primary targets for this alkylation are heme itself and a wide array of parasite proteins. researchgate.netresearchgate.net

Upon its activation by heme, one of the potential fates of the resulting OZ439-derived radical is to alkylate the activating heme molecule itself. researchgate.net In vitro studies have successfully demonstrated the formation of covalent heme-drug adducts when OZ439 is activated by heme in the presence of the chemical reductant dithionite. nih.govmalariaworld.orgresearchgate.net

However, a critical distinction emerges when a more biologically relevant reductant, glutathione, is used. In the presence of glutathione, the formation of heme-OZ439 adducts is not detected. nih.govresearchgate.netacs.orgmalariaworld.org This is in stark contrast to artemisinin (B1665778), which efficiently alkylates heme regardless of the reductant used. nih.govresearchgate.net This finding suggests that while heme alkylation by OZ439 is possible, it may be a less prominent mechanism in vivo compared to artemisinin, with other targets competing more effectively for the drug's reactive intermediates. nih.govacs.orgmalariaworld.org

A major consequence of OZ439 activation is the extensive alkylation of parasite proteins. researchgate.netacs.org The carbon-centered radicals generated from the drug readily react with the thiol groups of cysteine residues in proteins, as demonstrated by their reactivity with glutathione. nih.govresearchgate.netacs.orgmalariaworld.org This confirms the potent ability of OZ439 to form covalent bonds with proteins and other biological targets. nih.gov

Chemoproteomic studies using clickable alkyne probes of OZ439 have identified a large number of parasite proteins that are alkylated following drug exposure. nih.govacs.org Research suggests that this protein alkylation is largely a non-specific, stochastic process, with the reactive radicals damaging proteins in their vicinity. researchgate.netacs.org Despite the apparent randomness, a significant enrichment has been observed for the alkylation of proteins involved in vital cellular functions, particularly redox homeostasis. acs.orgresearchgate.net

| Functional Class of Alkylated Proteins | Significance in Plasmodium falciparum | Reference |

| Redox Homeostasis | The parasite exists in a high-oxidative-stress environment. Proteins in this pathway (e.g., glutathione S-transferase, peroxiredoxin) are critical for managing reactive oxygen species and maintaining cellular redox balance. Alkylation disrupts this delicate balance. | nih.govacs.orgresearchgate.net |

| Hemoglobin Digestion | Proteases and other proteins within the food vacuole are responsible for breaking down host hemoglobin. Damage to these proteins can impair nutrient acquisition. | acs.orgnih.gov |

| Translation & Protein Folding | Ribosomal proteins and chaperones are essential for protein synthesis and proper folding. Alkylation can lead to the production of damaged or misfolded proteins, inducing cellular stress. | malariaworld.org |

| Ubiquitin-Proteasome System | This system is responsible for degrading damaged or unneeded proteins. Damage to its components can exacerbate the accumulation of dysfunctional proteins, leading to proteotoxic stress. | malariaworld.org |

Disruption of Plasmodium Cellular Processes

The widespread alkylation of heme and proteins by OZ439 culminates in the disruption of multiple essential cellular processes within the parasite. nih.govmalariaworld.org One of the earliest and most significant effects is the impairment of the hemoglobin digestion pathway. nih.govmalariaworld.org Metabolomic and peptidomic analyses of OZ439-treated parasites reveal a rapid depletion of short hemoglobin-derived peptides, which are the final products of digestion used for amino acid supply. nih.gov Concurrently, there is an accumulation of longer, undigested hemoglobin peptides, indicating a blockage in the catabolic cascade. nih.gov

Beyond hemoglobin digestion, OZ439 treatment leads to subsequent perturbations in lipid and nucleotide metabolism. nih.gov The extensive damage to proteins, particularly those involved in redox homeostasis, induces a state of severe oxidative and proteotoxic stress. acs.orgresearchgate.net The parasite attempts to counteract this damage by upregulating stress-response pathways, evidenced by the enrichment of proteins involved in translation and the ubiquitin-proteasome system. malariaworld.org Ultimately, this multi-pronged assault on vital cellular functions overwhelms the parasite's coping mechanisms, leading to its death.

Comparative Analysis with Artemisinin-Derived Compounds

OZ439 and artemisinin-derived compounds share a core mechanism of action, which is reflected in observations of in vitro cross-resistance between the drug classes. nih.govresearchgate.net Both are peroxide-containing molecules that require activation by ferrous heme to generate cytotoxic carbon-centered radicals that alkylate parasitic biomolecules. nih.govacs.org However, significant differences in their structure, stability, and reactive intermediate profiles lead to distinctions in their precise molecular interactions and pharmacokinetic properties. pnas.orgnih.gov

| Feature | OZ439 (Artefenomel) | Artemisinin Derivatives (e.g., Dihydroartemisinin) | Reference |

| Core Structure | Synthetic 1,2,4-trioxolane (B1211807) (ozonide) | Natural product-derived sesquiterpene lactone with an endoperoxide bridge | nih.govescholarship.org |

| Activation | Reductive cleavage of peroxide bridge by Fe(II)-heme | Reductive cleavage of endoperoxide bridge by Fe(II)-heme | nih.govnih.gov |

| Effector | Carbon-centered radicals | Carbon-centered radicals | nih.govresearchgate.net |

| Heme Alkylation | Forms heme adducts, but this pathway is inhibited by biological reductants like glutathione. | Efficiently alkylates heme, forming stable adducts even in the presence of glutathione. | nih.govresearchgate.netacs.orgmalariaworld.org |

| Primary Target Balance | Thought to rely more heavily on widespread, stochastic protein alkylation. | Heme alkylation is a major, efficient pathway, alongside protein alkylation. | nih.govacs.orgmalariaworld.org |

| Effect on Hb Peptides | Causes accumulation of long-chain hemoglobin-derived peptides. | Predominantly causes depletion of most hemoglobin-derived peptides. | nih.gov |

| Chemical Stability | Designed for greater stability and a reduced clearance rate. | Intrinsically less stable, leading to rapid clearance and short half-life. | pnas.org |

The key mechanistic distinction appears to lie in the differential reactivity of the radical intermediates. nih.govacs.org While both drugs alkylate heme and proteins, the inefficiency of OZ439 in forming heme adducts in a biologically relevant context suggests that its parasiticidal effect may be driven to a greater extent by promiscuous protein damage compared to artemisinins. nih.govmalariaworld.orgresearchgate.net

Implications for Plasmodium Redox Biology and Metabolism

The antimalarial action of OZ439 profoundly impacts the redox homeostasis of the Plasmodium parasite. The parasite exists in a high-oxidant environment due to its own metabolic activity and digestion of hemoglobin, making its antioxidant systems critical for survival mdpi.com. OZ439 and other peroxide antimalarials exploit this vulnerability by directly targeting and disrupting these redox pathways nih.govacs.orgresearchgate.net.

A primary target within the parasite's antioxidant network is glutathione (GSH), the most abundant low-molecular-weight thiol, which is crucial for maintaining a reduced intracellular environment nih.govmdpi.com. The carbon-centered radicals generated from activated OZ439 readily react with the thiol group of glutathione nih.govmalariaworld.org. This interaction has several detrimental consequences for the parasite:

Depletion of Reduced Glutathione: The reaction consumes GSH, disrupting the critical ratio of reduced to oxidized glutathione (GSSG) and pushing the cellular environment towards an oxidative state.

Alkylation of Redox-Regulating Proteins: Chemical proteomics studies have revealed that proteins involved in redox homeostasis are disproportionately alkylated by ozonides like OZ439 nih.govacs.orgmalariaworld.org. Targeted proteins include key enzymes such as thioredoxins, peroxiredoxins, and protein disulfide isomerases, which are essential for managing oxidative stress acs.org.

Experimental evidence using genetically encoded redox-sensitive biosensors has confirmed that treatment with ozonides, including analogues of OZ439, leads to significant oxidative disruption within the parasite's cytosol nih.govacs.org. Furthermore, targeted liquid chromatography-mass spectrometry (LC-MS) has verified that peroxide antimalarials cause significant changes in the levels of cellular thiols, underscoring the disruption of glutathione metabolism nih.govresearchgate.netmalariaworld.org. By overwhelming the parasite's primary antioxidant defenses, OZ439 induces a state of severe oxidative stress that contributes significantly to its rapid parasiticidal effect.

| Parameter Measured | Methodology | Key Finding for Ozonides (including OZ439 analogues) |

|---|---|---|

| Protein Alkylation Targets | Chemical Proteomics / Mass Spectrometry | Significant enrichment of alkylated proteins involved in redox homeostasis acs.orgresearchgate.net. |

| Glutathione Redox Potential | Genetically Encoded Redox-Sensitive Biosensors (e.g., hGrx1-roGFP2) | Demonstrated a shift towards a more oxidative state in the parasite cytosol upon treatment nih.gov. |

| Cellular Thiol Levels | Targeted LC-MS-based Thiol Metabolomics | Confirmed significant disruption to glutathione and other cellular thiol levels malariaworld.org. |

| Radical-Glutathione Interaction | In vitro reductive activation assays | The carbon-centered radical of OZ439 reacts with the thiol function of glutathione nih.govmalariaworld.org. |

Preclinical Antimalarial Efficacy Investigations

In Vitro Antimalarial Activity Spectrum

Efficacy Against Asexual Erythrocytic Stages of Plasmodium falciparum

OZ439 mesylate demonstrates potent and rapid activity against the asexual blood stages of Plasmodium falciparum, which are responsible for the clinical symptoms of malaria. researchgate.netpnas.org

A crucial feature of peroxide antimalarials is their effectiveness against all asexual erythrocytic stages, including the early ring stages that are less susceptible to many other antimalarial drugs. pnas.orgpnas.org OZ439 is equally active against all of these stages. pnas.orgpnas.org In studies using synchronized P. falciparum parasites, OZ439 exhibited potent inhibitory activity across the entire asexual cycle. pnas.orgpnas.org The 50% inhibitory concentrations (IC50) were determined to be 1.9 ng/mL for ring stages, 3.0 ng/mL for trophozoites, and 2.8 ng/mL for schizonts. pnas.orgpnas.org This consistent activity throughout the parasite's intraerythrocytic development underscores its rapid onset of action. pnas.orgpnas.org

Table 1: In Vitro IC50 of OZ439 Against Asexual P. falciparum Stages

| Parasite Stage | IC50 (ng/mL) |

|---|---|

| Ring | 1.9 |

| Trophozoite | 3.0 |

| Schizont | 2.8 |

Data sourced from studies on synchronized P. falciparum cultures. pnas.orgpnas.org

OZ439 has shown potent in vitro activity against well-characterized laboratory strains of P. falciparum that are sensitive to other antimalarials. nih.govpnas.org Screening against the chloroquine-sensitive NF54 strain demonstrated potent activity, with IC50 values comparable to those of clinically used artemisinin (B1665778) derivatives. nih.govpnas.org The IC50 values for OZ439 against such strains typically range from 0.43 to 3.3 ng/mL. pnas.orgpnas.org

The emergence of artemisinin-resistant P. falciparum poses a significant threat to global malaria control. Preclinical studies suggest that the efficacy of OZ439 is not substantially impacted by the mutations that confer resistance to artemisinins, such as those in the Kelch13 (K13) gene. acs.orgnih.gov While some research indicates a degree of in vitro cross-resistance, the superior pharmacokinetic profile of OZ439 is thought to provide a significant advantage. researchgate.net Unlike the short-lived artemisinins, the prolonged exposure of OZ439 in the body may be sufficient to clear parasites that exhibit delayed clearance. researchgate.net

Studies on P. falciparum clinical isolates from Uganda showed that against artemisinin-resistant strains (identified by high ring-stage survival assay, RSA, values), OZ439 maintained potent activity. biorxiv.orgbiorxiv.org In these isolates, the median RSA survival rate for Dihydroartemisinin (B1670584) (DHA) was significantly elevated, confirming resistance, whereas the survival rate for OZ439 remained low, indicating continued efficacy. biorxiv.orgbiorxiv.org

Table 2: Comparative Activity Against Artemisinin-Resistant P. falciparum Isolates (2023-24)

| Compound | Median IC50 (nM) | Median RSA Survival (%) |

|---|---|---|

| Dihydroartemisinin (DHA) | 1.9 | 10.3 |

| OZ439 (Artefenomel) | 0.8 | 0.3 |

Data from ex vivo analysis of P. falciparum clinical isolates from Uganda. biorxiv.orgbiorxiv.org

Gametocytocidal Activity and Transmission-Blocking Potential

To eradicate malaria, it is crucial to target the sexual stages of the parasite (gametocytes), which are responsible for transmission from humans to mosquitoes. OZ439 has been evaluated for its gametocytocidal activity and has shown a stage-specific profile. mdpi.com It is highly active against early-stage gametocytes (Stages I-IV), with low nanomolar IC50 values. mdpi.com However, its activity is significantly reduced against mature Stage V gametocytes, the form that is transmissible to mosquitoes. mdpi.com

Despite its low direct activity on Stage V gametocytes, OZ439 can still impact transmission. mdpi.com In standard membrane feeding assays (SMFA), where mosquitoes are fed with treated blood, OZ439 was able to completely eliminate the formation of oocysts (a subsequent parasite stage in the mosquito) at a concentration of 1 µM. mdpi.com This suggests that by eliminating the earlier gametocyte stages, OZ439 can effectively prevent the development of transmissible parasites, thereby possessing transmission-blocking potential. nih.gov

Table 3: In Vitro Activity of OZ439 Against P. falciparum Gametocyte Stages

| Gametocyte Stage | IC50 (nM) |

|---|---|

| Stage I | 11 |

| Stage II | 5 |

| Stage III | 3 |

| Stage IV | 2 |

| Stage V | >12,500 |

Data from in vitro gametocytocidal assays. mdpi.com

In Vivo Antimalarial Efficacy in Animal Models

The in vivo efficacy of OZ439 has been extensively demonstrated in mouse models of malaria, primarily using the Plasmodium berghei strain. nih.govresearchgate.net These studies have highlighted the compound's exceptional potency, allowing for curative treatment with a single oral dose. nih.govresearchgate.net

A single oral dose of 20 mg/kg was shown to be completely curative in P. berghei-infected mice, an efficacy level superior to all reported synthetic peroxides and semi-synthetic artemisinin derivatives at the time of the study. nih.govpnas.orgresearchgate.net Furthermore, partial cures were observed with a single dose as low as 15 mg/kg. nih.govresearchgate.netresearchgate.net A regimen of three daily oral doses of 5 mg/kg also resulted in a complete cure. nih.govresearchgate.net The compound's prophylactic potential was also noted, performing better than mefloquine (B1676156) in preventing infection in mice. acs.orgnih.gov This remarkable in vivo efficacy is attributed to the combination of OZ439's potent antimalarial action and its stabilized chemical structure, which leads to a prolonged pharmacokinetic half-life. nih.govresearchgate.net

Table 4: In Vivo Efficacy of OZ439 in P. berghei-Infected Mice

| Dosing Regimen (Oral) | Outcome |

|---|---|

| 15 mg/kg (single dose) | Partial Cure (4 of 5 mice) |

| 20 mg/kg (single dose) | Complete Cure |

| 5 mg/kg (3 daily doses) | Complete Cure |

Data from studies in P. berghei-infected mouse models. nih.govresearchgate.net

Curative Efficacy in Plasmodium berghei Infected Murine Models

In studies involving murine models infected with Plasmodium berghei, OZ439 has shown remarkable curative capabilities. A single oral dose of 20 mg/kg was sufficient to completely cure the infected mice. researchgate.netnih.govpnas.orgacs.org Furthermore, a regimen of three daily oral doses of 5 mg/kg also resulted in a complete cure. pnas.orgresearchgate.net Even at a single oral dose of 15 mg/kg, partial cures were observed, with four out of five mice being free of parasites at day 30 post-infection. nih.govpnas.orgresearchgate.net This level of efficacy is superior to that of many existing synthetic peroxides and semisynthetic artemisinin derivatives. pnas.orgresearchgate.net In contrast, achieving a cure in the same model with benchmark antimalarials required significantly higher and more frequent dosing. nih.govresearchgate.net

Prophylactic Activity in Murine Malaria Models

The prophylactic potential of OZ439 has also been a key area of investigation. Studies have shown that OZ439 exhibits prophylactic activity superior to the benchmark chemoprophylactic agent, mefloquine. researchgate.netnih.govacs.org A single 30 mg/kg oral dose of OZ439 administered 48 hours before parasite inoculation was found to be completely protective in mice. researchgate.netacs.org In a direct comparison, the same dose of mefloquine only increased the survival time by five days. nih.gov Notably, other peroxide-containing compounds like artesunate (B1665782) and OZ277 did not show any measurable prophylactic activity in these models. nih.gov

Comparison of Efficacy with Benchmark Antimalarials in Animal Studies

When compared to established antimalarial drugs in animal studies, OZ439 has consistently demonstrated superior or comparable efficacy. The in vivo antimalarial efficacy of OZ439 surpassed that of comparator compounds including chloroquine (B1663885), mefloquine, sulfadoxine, pyrimethamine, artesunate, and OZ277. pnas.orgresearchgate.net For instance, attaining cures in the P. berghei model with artesunate and chloroquine required four daily oral doses of 100 mg/kg, and for mefloquine, four daily oral doses of 30 mg/kg. nih.govresearchgate.net In contrast, single doses of OZ277, mefloquine, or chloroquine up to 100 or 200 mg/kg were not curative in this model. nih.gov

Table 1: Comparative Curative Efficacy of OZ439 and Benchmark Antimalarials in P. berghei Infected Mice

| Compound | Dosing Regimen | Outcome |

|---|---|---|

| OZ439 | Single oral dose of 20 mg/kg | Complete cure researchgate.netnih.govpnas.orgacs.org |

| OZ439 | Three daily oral doses of 5 mg/kg | Complete cure pnas.orgresearchgate.net |

| Artesunate (AS) | Four daily oral doses of 100 mg/kg | Cure nih.govresearchgate.net |

| Chloroquine (CQ) | Four daily oral doses of 100 mg/kg | Cure nih.govresearchgate.net |

| Mefloquine (MF) | Four daily oral doses of 30 mg/kg | Cure nih.govresearchgate.net |

| OZ277 | Single doses up to 100 mg/kg | Not curative nih.gov |

Pharmacodynamic Response Profiles in Preclinical In Vivo Systems

The pharmacodynamic profile of OZ439 in preclinical in vivo systems reveals a rapid onset of action against P. berghei, comparable to that of artesunate and OZ277. pnas.orgresearchgate.net In an onset-of-action and parasite-recrudescence experiment where treatment was administered on day 3 post-infection, OZ439 rapidly reduced parasitemia. pnas.org While mefloquine was slower to reduce the parasite burden, both OZ439 and mefloquine reduced parasitemia to below detectable levels within 7 to 8 days. nih.govpnas.org However, with mefloquine, recrudescence was evident by day 14 post-infection. In contrast, animals treated with OZ439 showed no detectable parasites at day 30 post-infection. nih.govpnas.org In the case of OZ277 and artesunate, parasites could be detected throughout the post-dosing interval, with recrudescence appearing by days 6 and 8 post-infection, respectively. pnas.orgresearchgate.net This sustained activity of OZ439 is a key differentiator.

Preclinical Pharmacological Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Preclinical studies in various animal models have been crucial in elucidating the ADME properties of OZ439. These studies have shown that OZ439 has a significantly improved pharmacokinetic profile compared to earlier-generation peroxide antimalarials like artemisinin (B1665778) derivatives and OZ277 (arterolane). researchgate.netacs.org

In murine models of malaria, OZ439 has demonstrated exceptional efficacy, which is directly linked to its favorable pharmacokinetic profile. pnas.orgnih.gov Unlike other synthetic peroxides, a single oral dose of 20 mg/kg of OZ439 was sufficient to completely cure mice infected with Plasmodium berghei. pnas.orgresearchgate.netnih.govacs.org Furthermore, OZ439 exhibited superior prophylactic activity in mice compared to the benchmark agent, mefloquine (B1676156). pnas.orgnih.gov

The key to OZ439's potent in vivo activity lies in its prolonged exposure in the body. Compared to other peroxide antimalarials, OZ439 shows a substantial increase in its pharmacokinetic half-life and a more robust blood concentration versus time profile in preclinical species, including mice. pnas.orgresearchgate.netnih.govacs.org This extended exposure is a result of a design strategy that stabilizes the pharmacologically active peroxide bond, thereby reducing its clearance while maintaining its ability to be activated by iron (Fe(II)) to kill the parasite. pnas.orgresearchgate.netnih.gov In rats, OZ439 exhibited a long half-life of over 20 hours, and similar prolonged blood concentration profiles were observed in other preclinical species. pnas.orgresearchgate.net This contrasts sharply with the much shorter half-lives of compounds like dihydroartemisinin (B1670584) (DHA) (~0.5 hours) and OZ277 (~1 hour) in rats. pnas.org

Table 1: In Vivo Efficacy of OZ439 in a Murine Model

| Parameter | Finding |

|---|---|

| Curative Dose | A single oral dose of 20 mg/kg completely cured P. berghei-infected mice. pnas.orgresearchgate.netnih.govacs.org |

In vitro studies using human liver microsomes (HLMs) have been instrumental in characterizing the metabolic pathways of OZ439. acs.orgacs.orgresearchgate.net These studies indicate that the clearance of OZ439 is primarily due to hepatic metabolism. acs.org The primary routes of biotransformation involve monohydroxylation at the three distal carbon atoms of the spiroadamantane substructure. acs.orgacs.orgresearchgate.net Minor metabolic pathways include N-oxidation of the morpholine (B109124) nitrogen and deethylation of the morpholine ring. acs.orgacs.org Secondary transformations can lead to the formation of dihydroxylated metabolites and metabolites with both monohydroxylation and morpholine N-oxidation. acs.org

Reaction phenotyping studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of OZ439. acs.orgacs.orgresearchgate.net While most of the resulting metabolites have significantly weaker antimalarial activity compared to the parent compound, two minor metabolites resulting from modifications to the morpholine ring retained activity comparable to OZ439. acs.org The stabilization of the peroxide bond in OZ439 contributes to its increased metabolic stability compared to other ozonides, a key factor in its reduced clearance and prolonged half-life. pnas.orgresearchgate.net

Table 2: In Vitro Metabolism of OZ439 in Human Liver Microsomes (HLMs)

| Parameter | Finding |

|---|---|

| Primary Metabolic Pathways | Monohydroxylation of the spiroadamantane substructure. acs.orgacs.orgresearchgate.net |

| Minor Metabolic Pathways | N-oxidation and deethylation of the morpholine ring. acs.orgacs.org |

| Primary Metabolizing Enzyme | CYP3A4. acs.orgacs.orgresearchgate.net |

Role of the Mesylate Salt Form in Preclinical Pharmacokinetics

The formulation of OZ439 as a mesylate salt plays a critical role in its preclinical pharmacokinetic profile, particularly concerning its oral absorption. researchgate.netnumberanalytics.com The mesylate salt form was specifically chosen to enhance the aqueous solubility of the otherwise poorly soluble OZ439 free base. researchgate.netresearchgate.netnih.gov This improved solubility is a crucial factor for facilitating dissolution in the gastrointestinal tract, which is a prerequisite for absorption. numberanalytics.com

However, the use of the mesylate salt also presents some challenges. Studies have shown that in the acidic environment of the stomach, the OZ439 mesylate can undergo an anion exchange with chloride ions, potentially leading to the precipitation of a less soluble hydrochloride salt. researchgate.net Furthermore, in the more neutral pH of the small intestine, the free base form of OZ439 may precipitate out of solution. researchgate.net Despite these potential precipitation risks, the initial enhanced solubility provided by the mesylate salt form is vital for achieving adequate oral bioavailability. researchgate.netnumberanalytics.comresearchgate.netnih.gov The amphiphilic nature of the OZ439 molecule, with a polar ionizable morpholino group and a hydrophobic adamantyl group, also allows it to form micelles and other aggregate structures in solution, which can influence its solubility and absorption behavior. researchgate.netresearchgate.netnih.gov

Advanced Formulation Research for Preclinical Application

Strategies for Enhanced Dissolution and Absorption in Preclinical Models

To improve the oral bioavailability of OZ439, a class II drug under the Biopharmaceutics Classification System (BCS), researchers have explored methods to increase its dissolution rate and maintain supersaturated concentrations in the gastrointestinal tract.

Encapsulating OZ439 into nanoparticles (NPs) has been a primary strategy to enhance its oral dissolution kinetics. nih.gov A key method employed is Flash NanoPrecipitation (FNP), a polymer-directed self-assembly process that is both scalable and utilizes inexpensive, FDA-approved excipients. nih.govnih.gov This process involves the rapid mixing of a solvent stream containing the drug and a block copolymer with an anti-solvent stream, leading to the formation of stable, water-dispersible nanoparticles. nih.gov

Research has shown that OZ439 can be formulated into polymer-stabilized NPs with sizes ranging from 50 to 400 nm. nih.gov A crucial aspect of this approach is the stabilization of OZ439 in an amorphous state within the nanoparticles, as confirmed by X-ray diffraction (XRD) studies. nih.gov This amorphous form bypasses the energy barrier required to dissolve a stable crystalline solid, thereby improving dissolution kinetics. nih.gov The use of stabilizers such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has been optimized for this purpose. nih.gov Spray drying these nanoparticle suspensions produces a stable, dry powder with superior dissolution kinetics compared to both the unprocessed drug and lyophilized nanoparticle formulations. nih.gov In simulated intestinal fluids, these spray-dried NPs achieved up to 80-85% OZ439 dissolution in the fasted state and 95-100% in the fed state. nih.gov

| Formulation Technique | Key Stabilizer(s) | Resulting Drug Form | Key Finding | Reference |

|---|---|---|---|---|

| Flash NanoPrecipitation (FNP) | Hydroxypropyl methylcellulose acetate succinate (HPMCAS) | Amorphous | Produces stable, water-dispersible NPs (50-400 nm) with enhanced dissolution. | nih.govnih.gov |

| Spray Drying of NP Suspension | HPMCAS | Amorphous | Creates a stable powder with superior dissolution kinetics compared to lyophilized NPs. Shows good stability at high temperature and humidity. | nih.gov |

For a molecule like OZ439, which is manufactured as a salt, simple encapsulation via FNP is challenging. nih.gov Therefore, hydrophobic ion pairing (HIP) is employed as a critical preceding step. nih.govprinceton.edu HIP involves complexing the charged OZ439 molecule with an oppositely charged counterion that possesses a hydrophobic component. semanticscholar.org This process forms a charge-neutral, water-insoluble complex that is more amenable to precipitation and encapsulation into a nanoparticle core. princeton.edusemanticscholar.org

In the formulation of OZ439 nanoparticles, a hydrophobic ion-paired complex is formed between the cationic OZ439 and an anionic species, such as oleate (B1233923) (from sodium oleate) or pamoate. nih.govnih.govsemanticscholar.org The formation of this hydrophobic OZ439-oleate complex allows for efficient encapsulation using the FNP process. nih.govprinceton.edu Studies demonstrated that for stable encapsulation, both hydrophobic and ionic interactions between the drug, the ion-pairing agent, and the stabilizing polymer (like HPMC-AS) are necessary. rsc.org This combined HIP-FNP approach has been shown to yield nanoparticles with a sustained release profile and several-fold higher drug concentrations in biorelevant media compared to the unencapsulated drug. nih.gov

| Counterion | Source Compound | Purpose | Reference |

|---|---|---|---|

| Oleate | Sodium oleate | Forms a hydrophobic complex with OZ439 to facilitate encapsulation via Flash NanoPrecipitation. | nih.govnih.gov |

| Pamoate | Pamoic acid / Disodium pamoate | Listed as a potential counterion for forming a hydrophobic complex with OZ439. | semanticscholar.org |

Solution and Solid-State Behavior of OZ439 Mesylate

The behavior of OZ439 in solution and its solid-state properties are complex and have a profound impact on its formulation and ultimate bioavailability. As an amphiphilic molecule, it exhibits diverse structural behaviors depending on concentration, pH, and the surrounding ionic environment. acs.orgx-mol.com

This compound is an amphiphilic drug that can self-assemble in aqueous solutions. acs.orgx-mol.com Its solubility behavior is not straightforward; while developed as a water-soluble salt, its apparent solubility is highly dependent on its concentration-driven aggregation. acs.orgnih.gov Studies using small-angle X-ray and neutron scattering (SAXS and SANS) have revealed this complex behavior. nih.govnih.gov

At low concentrations, the mesylate salt has low solubility, with the drug precipitating as free base aggregates. acs.orgnih.gov However, as the concentration of this compound increases, these crystalline aggregates dissociate and the molecules self-assemble into cationic micelles and lamellar phases. acs.orgscience.govresearchgate.net This self-assembly into colloidal structures effectively increases the amount of drug that can be dispersed in the aqueous phase. acs.orgnih.gov This behavior highlights that for amphiphilic drugs like OZ439, simple aqueous solubility can be a misleading metric for development if its self-assembly properties are not considered. acs.org

The solid-state form of OZ439 is critical to its stability and dissolution. Research has identified at least two polymorphic forms of the OZ439 free base (FB), which have been designated as form 1 and form 2. acs.orgacs.org

OZ439-FB form 1: This is an unstable, metastable intermediate polymorph. acs.orgacs.org It is the form that initially precipitates when the pH of an OZ439 solution is raised to simulate conditions of the small intestine (pH ~6.5). acs.orgacs.org

OZ439-FB form 2: This is a more thermodynamically stable polymorph. acs.org

A slow transformation from the unstable FB form 1 to the more stable FB form 2 can occur upon aging at room temperature or upon heating. acs.org More significantly, this polymorphic transformation is accelerated by environmental conditions. For instance, during the in vitro digestion of milk containing OZ439, the dissolution of FB form 1 is followed by its recrystallization into the more stable FB form 2. x-mol.comacs.orgresearchgate.net This digestion-mediated transformation underscores the dynamic nature of the drug's solid form in a biologically relevant context. acs.org

| Polymorph | Description | Conditions of Formation/Transformation | Reference |

|---|---|---|---|

| OZ439-FB form 1 | Metastable, unstable intermediate | Forms upon pH increase to ~6.5 (simulated intestinal conditions). | acs.orgacs.org |

| OZ439-FB form 2 | Thermodynamically stable | Forms from FB form 1 upon heating or during in vitro digestion of milk. | acs.orgacs.orgresearchgate.net |

The solubility and solid form of OZ439 are highly sensitive to changes in pH and the presence of specific anions, which is particularly relevant for its transit through the gastrointestinal tract. acs.org

Simulated Gastric Conditions: When this compound is exposed to a low pH environment containing chloride ions, such as simulated gastric fluid (pH 1.2), it rapidly transforms and precipitates as the very poorly soluble OZ439 hydrochloride salt. acs.orgacs.orgacs.org

Simulated Intestinal Conditions: As the pH is subsequently raised to ~6.5, mimicking the environment of the small intestine, the hydrochloride salt converts into the free base polymorph, specifically the unstable OZ439-FB form 1. acs.orgacs.orgacs.org

Impact of Anions: Beyond chloride, dissolved OZ439 has been found to spontaneously precipitate in the presence of various other biologically relevant anions. acs.orgnih.gov This tendency to precipitate is attributed to the high lattice energies of the various salt forms of the drug. acs.orgscience.govresearchgate.net This behavior demonstrates that despite the formation of soluble aggregates at high concentrations in simple aqueous solutions, these structures are prone to precipitation under the complex ionic conditions found in biological fluids. acs.org

| Simulated Environment | pH | Key Anions Present | Resulting Form of OZ439 | Reference |

|---|---|---|---|---|

| Gastric Fluid | ~1.2 | Cl⁻ | Precipitation as crystalline OZ439 hydrochloride salt. | acs.orgacs.orgacs.org |

| Intestinal Fluid | ~6.5 | - | Transformation from hydrochloride salt to OZ439 free base (form 1). | acs.orgacs.orgacs.org |

| Aqueous solution | Varies | Biologically relevant anions | Spontaneous precipitation of various OZ439 salts. | acs.orgnih.govresearchgate.net |

Advanced Nanoparticle Formulation Methodologies

Advanced formulation strategies are critical for overcoming the biopharmaceutical challenges of poorly soluble compounds like this compound. nih.gov Nanoparticle engineering, in particular, offers a promising pathway to enhance dissolution rates and bioavailability. Methodologies such as Flash NanoPrecipitation (FNP) for particle formation, followed by lyophilization or spray drying for stabilization, are central to developing a viable oral dosage form. nih.govnih.gov

Flash NanoPrecipitation (FNP) for Controlled Particle Size

Flash NanoPrecipitation (FNP) is a scalable, polymer-directed self-assembly process used to produce nanoparticles with a controlled and narrow particle size distribution. nih.govacs.org This technique is particularly suited for poorly water-soluble drugs like OZ439, which is a Biopharmaceutics Classification System (BCS) Class II compound. nih.gov The FNP process involves the rapid mixing of a solvent stream (containing the drug and a stabilizing polymer) with an anti-solvent stream (typically aqueous). nih.gov This rapid mixing creates high supersaturation, leading to the precipitation of the drug into nanoparticles, while the polymer kinetically arrests their growth and prevents aggregation. nih.govnih.gov

For this compound, the FNP process was adapted to first form a more hydrophobic complex to ensure efficient encapsulation. nih.govmmv.org This was achieved through hydrophobic ion pairing (HIP) of the OZ439 cation with an oleate anion, forming an OZ439:oleate complex. nih.govmmv.org This complex, along with a stabilizer, was dissolved in an organic solvent. Research has utilized hydroxypropyl methylcellulose acetate succinate (HPMCAS) as an effective, inexpensive stabilizer. nih.gov

The process has been demonstrated using different mixing apparatuses:

Confined Impinging Jet (CIJ) Mixer: Used for lab-scale production, a CIJ mixer facilitates rapid micromixing to generate nanoparticles of a desired size, with studies reporting the formation of OZ439 nanoparticles around 150 nm in diameter. nih.govnih.gov

Multi-Inlet Vortex Mixer (MIVM): To address scalability for industrial relevance, the MIVM has been used. This mixer overcomes limitations of the CIJ mixer and can be operated at significantly higher flow rates (e.g., up to 1.5 L/min), demonstrating the potential for large-scale manufacturing. nih.gov

By controlling the parameters of the FNP process, it is possible to produce stable, water-dispersible nanoparticles of OZ439 with a defined size, which is a critical first step toward creating an effective oral formulation. mmv.org

Lyophilization and Spray Drying for Dry Powder Formulations

Once the OZ439 nanoparticles are formed in an aqueous suspension, they must be converted into a solid, dry powder to ensure long-term stability. mmv.org Two primary techniques have been investigated for this purpose: lyophilization (freeze-drying) and spray drying. nih.gov

Lyophilization: Initially, lyophilization was used to process the nanoparticle suspensions into a dry form. nih.govmmv.org This involves freezing the suspension and then removing the water via sublimation under vacuum. The resulting lyophilized powder of OZ439 nanoparticles showed significantly improved in vitro solubilization—over tenfold higher than the unprocessed drug. nih.govnih.gov The process was optimized to yield a dry powder that could be readily redispersed. acs.orgmmv.org X-ray diffraction (XRD) analysis suggested that the drug was stabilized in a more soluble, amorphous form within the nanoparticles. mmv.org

Spray Drying: As a more scalable and cost-effective industrial alternative to lyophilization, spray drying was also optimized for producing OZ439 nanoparticle powders. nih.govnih.gov This continuous process involves atomizing the nanoparticle suspension into fine droplets inside a hot chamber, where the water rapidly evaporates, leaving behind dry, solid particles. nih.gov Research findings indicate that spray-dried OZ439 powders exhibit superior dissolution kinetics compared to the lyophilized versions. nih.gov This makes spray drying a more favorable method for large-scale production. researchgate.net

The following table summarizes the dissolution performance of spray-dried OZ439 nanoparticles in simulated intestinal fluids.

| Medium | Time to Max Dissolution | % Dissolution | Final Concentration |

| Fasted-State Intestinal Fluid (FaSSIF) | 3 hours | 80-85% | 430 µg/mL |

| Fed-State Intestinal Fluid (FeSSIF) | 1 hour | 95-100% | 535 µg/mL |

| Data derived from Ristroph et al. (2019) nih.gov |

Both methods successfully convert the nanoparticle suspension into a powder, but the combined process of FNP followed by spray drying represents a scalable and industrially relevant approach to formulating OZ439. nih.gov

Formulation Stability in Preclinical Contexts (e.g., Temperature, Humidity)

A critical requirement for any pharmaceutical formulation, especially those intended for use in regions where malaria is endemic, is stability under conditions of high temperature and humidity. nih.govresearchgate.net Preclinical stability studies are therefore essential to ensure the formulation maintains its physicochemical properties and performance over time.

Dry powder formulations of OZ439 nanoparticles have demonstrated robust stability in accelerated aging trials. nih.gov These studies are designed to mimic the challenging storage conditions found in hot and humid climates. researchgate.net

Key stability findings for spray-dried OZ439 nanoparticle powder are summarized below:

| Condition | Duration | Container | Result |

| 50°C and 75% Relative Humidity (RH) | 1 month | Uncapped vials | Solubilization profile remained constant. |

| 40°C and 75% Relative Humidity (RH) | 6 months | Capped vials | Solubilization profile, XRPD, and DSC profiles remained constant. |

| Data derived from Ristroph et al. (2019) nih.govnih.gov |

The stability was assessed using several analytical techniques:

Dissolution Kinetics: The rate and extent of drug release from the powder were measured over time. The spray-dried powder maintained its superior dissolution profile even after storage under harsh conditions. nih.gov

X-ray Powder Diffraction (XRPD): This technique was used to monitor the physical form of the drug. The results confirmed that the OZ439 within the nanoparticles remained in its stable, amorphous state throughout the stability studies. nih.gov

These findings demonstrate that the nanofabrication and drying process yields a powder with excellent stability against high temperature and humidity, a crucial attribute for a preclinical candidate intended for global health applications. nih.govresearchgate.net

Investigations into Target Identification and Resistance Mechanisms

Elucidation of Molecular Targets beyond Heme Alkylation

The prevailing model of action for peroxide antimalarials posits that the radicals produced upon activation indiscriminately alkylate various biomolecules, including parasite proteins, leading to widespread cellular damage and death. stanford.edufrontiersin.orgstanford.edu The identification of these specific protein targets is crucial for a complete understanding of the drug's mode of action.

A significant challenge in identifying the protein targets of non-specific alkylating agents like OZ439 is the transient and stochastic nature of the interactions. To overcome this, researchers have employed innovative biochemical strategies.

One prominent approach involved the development of monoclonal antibodies designed to recognize the specific alkylation signature of ozonides like OZ277 and OZ439. mesamalaria.orgacs.orgacs.org These antibodies were raised against the conserved spiroadamantane substructure common to these molecules. nih.govcore.ac.uk

Immunofluorescence Assays: Using these monoclonal antibodies, immunofluorescence experiments on ozonide-treated P. falciparum cultures demonstrated that the alkylation signal was confined entirely within the parasite, with no signal detected in the host erythrocyte or its membrane. acs.orgnih.gov

Western Blotting: Western blot analysis of lysates from OZ439-treated parasites revealed distinct protein bands that were not present in untreated controls, confirming that parasite proteins are indeed covalently modified. acs.orgnih.govacs.org This provided direct evidence of protein alkylation.

Limitations and Novel Approaches: While the monoclonal antibodies successfully detected the presence of alkylated proteins, subsequent immunoprecipitation experiments failed to isolate and identify these specific proteins. acs.orgacs.org This limitation prompted the development of alternative methods, such as using click chemistry with newly synthesized alkyne derivatives of the peroxide drugs to facilitate the capture and identification of modified proteins. core.ac.uk Multi-omics workflows, combining proteomics, peptidomics, and activity-based protein profiling (ABPP), have also been employed to investigate the biochemical effects of ozonide treatment. nih.govplos.orgbiorxiv.org

Through the application of the biochemical techniques described above, several key findings have emerged regarding the proteins modified by ozonides.

Stage-Specific Alkylation: Western blot analyses have shown different patterns of protein alkylation depending on the parasite's life cycle stage. In ring-stage parasites treated with ozonides, a prominent alkylated protein band was observed at approximately 50 kDa. nih.govacs.org In the more metabolically active schizont stages, where hemoglobin digestion is more extensive, a wider variety of protein bands ranging from ~28 to ~98 kDa were detected. acs.org

Disruption of Hemoglobin Catabolism: A systems-wide analysis revealed that ozonide treatment leads to an initial disruption of the hemoglobin digestion pathway. nih.govbiorxiv.org This is evidenced by a rapid depletion of short hemoglobin-derived peptides and an accumulation of longer ones. nih.gov Correspondingly, the abundance and activity of hemoglobin-digesting proteases, such as falcipains and plasmepsins, were found to be increased, likely as a compensatory response. nih.govbiorxiv.org

Table 1: Observed Effects of OZ439 on Parasite Proteins

| Observation | Methodology | Details | Reference |

|---|---|---|---|

| Detection of Alkylated Proteins | Western Blot with Monoclonal Antibodies | A prominent band at ~50 kDa in ring stages; multiple bands from ~28-98 kDa in schizonts. | nih.govacs.org |

| Disruption of Proteostasis | Proteomics / Peptidomics | Depletion of short hemoglobin-derived peptides; accumulation of longer peptides. | nih.gov |

| Upregulation of Proteases | Proteomics / ABPP | Increased abundance and activity of hemoglobin-digesting proteases (falcipains, plasmepsins). | nih.govbiorxiv.org |

| Confirmation of Alkylating Potential | In vitro chemical reaction | The activated radical of OZ439 reacts with the thiol function of glutathione. | nih.govacs.orgresearchgate.net |

Mechanisms of Plasmodium Resistance to Peroxide Antimalarials

The emergence of P. falciparum resistance to artemisinins, the cornerstone of modern malaria treatment, has raised concerns about potential cross-resistance to other peroxide-based drugs like OZ439. parasite-journal.org Resistance to artemisinins is primarily associated with mutations in the Kelch13 (K13) protein. parasite-journal.org

Given that OZ439 and artemisinins share a peroxide pharmacophore, the potential for shared resistance mechanisms is a critical area of investigation. mmv.orgnih.govacs.orgresearchgate.net

General Efficacy against Artemisinin-Resistant Strains: In many cases, OZ439 retains its effectiveness against artemisinin-resistant parasite lines that carry K13 mutations. frontiersin.orgparasite-journal.org This is partly attributed to its distinct chemical structure and significantly longer plasma half-life compared to artemisinin (B1665778) derivatives, which allows for a more sustained exposure that can overcome the delayed clearance phenotype of resistant parasites. researchgate.netnih.gov

Evidence of Cross-Resistance: Despite its general efficacy, in vitro studies have demonstrated that cross-resistance can occur. nih.govacs.org Ring-stage survival assays (RSA), which correlate with clinical parasite clearance rates, have shown that certain K13 mutations can reduce susceptibility to OZ439. asm.org

Specific K13 Mutations: The most prevalent K13 mutation, C580Y, does not appear to confer significant cross-resistance to OZ439. asm.org However, other, rarer mutations have been shown to have an effect. Notably, parasites carrying the K13 I543T mutation exhibit clear cross-resistance to OZ439. parasite-journal.orgasm.org Parasites with the R539T mutation have also been studied in this context. asm.org This indicates that the specific K13 mutation is a key determinant of the degree of cross-resistance.

Table 2: Impact of K13 Mutations on OZ439 Susceptibility

| K13 Mutation | Effect on OZ439 Susceptibility | Reference |

|---|---|---|

| C580Y (Prevalent) | No significant evidence of cross-resistance. | asm.org |

| I543T (Rare) | Confers cross-resistance to OZ439. | parasite-journal.orgasm.org |

| R539T | Studied for cross-resistance with ozonides. | asm.org |

The indiscriminate protein damage caused by OZ439-derived radicals induces a significant cellular stress response in the parasite. stanford.edustanford.edu The parasite's ability to manage this stress is intrinsically linked to its susceptibility to the drug.

Activation of Proteostasis Pathways: Quantitative proteomics has revealed that treatment with ozonides leads to the upregulation of proteins involved in translation and the ubiquitin-proteasome system. nih.govplos.org This suggests the parasite actively engages these pathways to mitigate the damage by degrading misfolded or alkylated proteins and synthesizing new ones. nih.govplos.org

The Unfolded Protein Response (UPR): The accumulation of damaged proteins activates the parasite's UPR. asm.org Early and robust activation of this response is thought to dictate survival outcomes following exposure to peroxide drugs. asm.org

Role in Resistance: Artemisinin-resistant parasites, particularly those with K13 mutations, have been shown to possess an enhanced basal cell stress response and an increased reliance on the proteasome even in the absence of drug pressure. stanford.edustanford.edu This "pre-prepared" state may allow them to better withstand the sudden oxidative and alkylating damage caused by peroxide activation, contributing to resistance. stanford.eduasm.org Consequently, inhibiting the parasite's proteasome has been shown to synergize with the action of peroxide antimalarials and can resensitize resistant parasites. stanford.edustanford.eduasm.org

Genetic Basis of Reduced Susceptibility in Preclinical Models

Investigations using preclinical models, including genetically edited parasite lines, in vivo rodent malaria models, and ex vivo assays with clinical isolates, have provided further insight into the genetic determinants of OZ439 susceptibility.

K13 Propeller Gene Mutations: As established, mutations in the propeller domain of the P. falciparum K13 gene are the primary molecular markers associated with artemisinin resistance and are central to the question of OZ439 cross-resistance. parasite-journal.orgasm.org Genetic editing of parasite lines to express different K13 variants has been instrumental in demonstrating that specific mutations, such as I543T, can directly cause a reduction in OZ439 susceptibility. asm.org

Influence of Genetic Background: Studies on clinical isolates have shown that the parasite's broader genetic makeup can influence drug efficacy. nih.gov For instance, a significant loss of OZ439 efficacy, with an 11-fold increase in the IC50 value, was observed in certain genetically complex, multi-clone clinical isolates compared to a reference strain. nih.gov This indicates that factors beyond the K13 gene can contribute to reduced susceptibility.

Rodent Models: In P. berghei-infected mouse models, a single oral dose of OZ439 has been shown to be curative. researchgate.net However, these models are primarily used to assess pharmacokinetic and pharmacodynamic properties rather than complex resistance genetics, which are better studied using P. falciparum isolates. researchgate.net

Innovative Research Methodologies and Translational Tools

Application of Biophysical Characterization Techniques

Biophysical methods are essential for understanding the behavior of a drug substance in solution, which directly impacts its formulation and bioavailability. For OZ439 mesylate, scattering techniques have been particularly insightful.

Small Angle X-ray Scattering (SAXS) for Solution Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure of materials, including the size and shape of macromolecules and aggregates in solution. sesame.org.joansto.gov.au In the study of this compound, which has an amphiphilic structure, SAXS has been employed to analyze its behavior in aqueous environments. acs.orgnih.gov

Research using SAXS revealed that the solution structure of this compound is highly dependent on its concentration. acs.org At low concentrations (below 4 mg/mL), the compound exists primarily as large aggregates, with evidence of a lamellar phase indicated by specific Bragg peaks. acs.orgnih.gov As the concentration increases, these larger structures begin to dissociate, and smaller particles, identified as micelles, become predominant. acs.orgnih.gov This transition suggests a critical micelle concentration (CMC) of approximately 3.9 mg/mL, above which the volume fraction of micelles increases linearly with the drug concentration. acs.org SAXS analysis has been instrumental in modeling the size and shape of these self-assembled structures, providing critical data for understanding how the compound might behave in physiological fluids. nih.govrsc.org For instance, the analysis of SAXS profiles using specialized fitting software helped determine parameters such as the radius and aggregation number of the micelles formed. nih.gov

Table 1: Key Findings from SAXS Analysis of this compound in Aqueous Solution

| Parameter | Observation | Reference |

|---|---|---|

| Low Concentration Behavior (<4 mg/mL) | Presence of large particles and a lamellar phase with a lattice parameter of 32.2 Å. | acs.orgnih.gov |

| High Concentration Behavior (>4 mg/mL) | Formation of smaller particles (micelles) as large aggregates dissociate. | acs.orgnih.gov |

| Apparent Critical Micelle Concentration (CMC) | Determined to be approximately 3.9 mg/mL. | acs.org |

| Micelle Volume Fraction | Increases linearly with this compound concentration above the CMC. | acs.org |

Small Angle Neutron Scattering (SANS) for Colloidal System Characterization

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses neutrons instead of X-rays, making it particularly useful for studying soft matter and colloidal systems. kaeri.re.krmdpi.com A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to vary the scattering contrast between different components in a complex system, a method known as contrast matching. mdpi.comrsc.org

SANS has been used in conjunction with SAXS to provide a more complete picture of the colloidal behavior of this compound in water. nih.govnih.gov By performing SANS experiments in mixtures of normal water (H₂O) and heavy water (D₂O), researchers could selectively highlight or "hide" different parts of the this compound aggregates. acs.orgnih.gov This approach confirmed that the particles formed at higher concentrations were micelles containing solvent molecules. acs.org The SANS data helped to refine the structural models derived from SAXS, confirming the dissociation of crystalline aggregates into cationic micelles and lamellar phases with increasing drug concentration. nih.govnih.govscience.gov The combination of SAXS and SANS provided a comprehensive model of the structural transformations of this compound in solution as a function of its concentration. acs.org

In Vitro Parasite Culture and Growth Inhibition Assays

Evaluating the direct antiparasitic activity of this compound relies on robust in vitro assays that measure the inhibition of Plasmodium falciparum growth in cultured human erythrocytes.

Plasmodium lactate (B86563) dehydrogenase (pLDH) Assay

The Plasmodium lactate dehydrogenase (pLDH) assay is a widely used method to quantify parasite viability. researchgate.net The parasite relies heavily on glycolysis for energy, and pLDH is a key enzyme in this pathway. researchgate.netplos.org The assay measures the enzymatic activity of pLDH, which serves as a proxy for the number of viable parasites. plos.orgmalariaresearch.eu In the assay, pLDH converts a lactate substrate to pyruvate, which in a subsequent reaction leads to the formation of a colored product that can be measured spectrophotometrically. malariaresearch.eu

The pLDH assay has been adapted for high-throughput screening in 384-well plates to test large compound libraries against P. falciparum. oup.com Studies have utilized this assay to assess the activity of this compound against different parasite stages, including asexual blood stages and the transmissible gametocyte stages. oup.comoup.com For example, in a comparative study, the pLDH assay was used alongside a luciferase-based assay to screen compounds against early and late-stage gametocytes, confirming the quality and interchangeability of these methods for identifying transmission-blocking candidates. oup.com While effective, the pLDH assay has been noted to have lower sensitivity compared to some other methods for detecting infections with very low parasitemia. nih.gov

Bioluminescence Imaging in Transgenic Parasite Models

A significant innovation in antimalarial drug screening has been the development of transgenic P. falciparum parasites that express reporter enzymes like luciferase. biorxiv.orgresearchgate.net This technology allows for highly sensitive and quantitative measurement of parasite viability through bioluminescence. up.ac.zanih.gov When the specific substrate (e.g., luciferin) is added, the luciferase-expressing parasites produce light, and the intensity of this light is directly proportional to the number of living parasites. nih.govbiorxiv.org

This methodology has been applied to evaluate OZ439. For instance, a transgenic P. falciparum line (NF54/iGP1_RE9Hulg8) that expresses a red-shifted firefly luciferase was developed to facilitate robust in vitro screening of compounds against mature stage V gametocytes. biorxiv.orgresearchgate.net Another study used a different transgenic line (3D7elo1-pfs16-CBG99) expressing CBG99 luciferase to create a gametocyte-luciferase (GC-LUC) assay, which was used to test the activity of this compound. oup.com These bioluminescence-based assays are suitable for high-throughput screening and provide a powerful tool for discovering compounds that target specific parasite stages, including the quiescent stages that are difficult to assess with traditional methods. oup.combiorxiv.org

Table 2: Comparison of In Vitro Assay Findings for OZ439

| Assay Type | Parasite Stage Tested | Key Finding Related to OZ439 | Reference |

|---|---|---|---|

| pLDH Assay | Gametocytes | Used to assess gametocyte viability and showed consistent results with luciferase assays for screening compounds like this compound. | oup.comoup.com |

| Standard 72-hour IC₅₀ Assay | Asexual Blood Stages | OZ439 displayed potent activity, with IC₅₀ values comparable to Dihydroartemisinin (B1670584) (DHA). | asm.orgpnas.org |

| Ring-Stage Survival Assay (RSA) | Early Ring Stages | A 4-hour pulse of OZ439 showed reduced killing activity compared to DHA, but longer exposure overcame this initial delay. | asm.orgasm.org |

| Gametocyte Luciferase (GC-LUC) Assay | Early & Late Gametocytes | This compound was tested as part of a validation set, showing inhibition of gametocyte viability. | oup.com |

| Luciferase Viability Assay (NF54/iGP1_RE9Hulg8) | Mature Stage V Gametocytes | OZ439 was shown to be inactive against mature stage V gametocytes in this specific assay. | biorxiv.org |

Development of Humanized Mouse Models for Plasmodium falciparum Studies

Standard laboratory mice cannot be infected with P. falciparum, the most lethal human malaria parasite, creating a significant barrier for preclinical drug evaluation. frontiersin.orgnih.gov To overcome this, humanized mouse models have been developed. These are typically immunodeficient mice engrafted with human tissues or cells, such as human red blood cells (huRBCs) and/or human liver cells. frontiersin.orgcambridge.org These models support the growth of the asexual blood stages and, in some cases, the liver stages of P. falciparum, providing an invaluable in vivo platform for testing drug efficacy. nih.govcambridge.org

Several immunodeficient strains, such as the NODscidIL2Rγnull (NSG) mouse, have been successfully reconstituted with human erythrocytes to support P. falciparum infection. frontiersin.orgcambridge.org These models allow for the assessment of a drug's pharmacodynamic properties, such as the rate of parasite clearance, in a system that more closely mimics human infection. medrxiv.org For example, a preclinical P. falciparum transmission model was established by infecting humanized NSG mice with transgenic, luciferase-expressing stage V gametocytes. biorxiv.orgresearchgate.net This innovative model enables the use of whole-animal bioluminescence imaging to quantify gametocyte killing and clearance kinetics in vivo. biorxiv.orgresearchgate.net Such humanized mouse models have been used to evaluate the in vivo transmission-blocking potential of clinical drug candidates, including OZ439, providing crucial data to inform clinical development. biorxiv.orgmedrxiv.org

In Vivo Assessment of Gametocytocidal Activity

The ability of an antimalarial drug to kill gametocytes, the sexual stages of the Plasmodium parasite responsible for transmission from humans to mosquitoes, is critical for malaria eradication efforts. The gametocytocidal activity of OZ439 has been evaluated using advanced in vivo models.

One key approach involves the use of humanized mouse models, specifically NODscidIL2Rγnull (NSG) mice engrafted with human red blood cells. biorxiv.orgresearchgate.net These mice can be infected with transgenic P. falciparum parasites engineered to express luciferase, allowing for the real-time, non-invasive monitoring of gametocyte viability and density through whole-animal bioluminescence imaging. researchgate.net In studies using the NSG-PfGAM model, where mice are infected with mature stage V gametocytes, OZ439 was observed to have no immediate impact on circulating gametocytes within the first three days of treatment. biorxiv.org However, a moderate reduction in both gametocyte viability and density was noted at later time points compared to untreated controls. biorxiv.org

Another model, the P. berghei-infected mouse, has been used to assess curative and prophylactic activity. In this model, OZ439 demonstrated exceptional efficacy, achieving a complete cure with a single oral dose of 20 mg/kg. researchgate.net

Clinical research in humans has employed Induced Blood-Stage Malaria (IBSM) studies to assess gametocytocidal effects directly. mesamalaria.orgclinconnect.io In this controlled setting, healthy volunteers are infected with P. falciparum. To specifically study the effect on gametocytes, participants are first treated with a drug like piperaquine (B10710), which clears the asexual parasites but induces the production of gametocytes. mesamalaria.orgclinconnect.io Subsequently, OZ439 is administered to evaluate its ability to clear these gametocytes, with activity measured by quantitative polymerase chain reaction (qPCR) targeting gametocyte-specific transcripts. mesamalaria.org

Table 1: Summary of In Vivo Models for Assessing OZ439 Gametocytocidal Activity

| Model Type | Parasite Strain | Assessment Method | Key Finding for OZ439 |

|---|---|---|---|

| Humanized Mouse Model (NSG-PfGAM) | P. falciparum (NF54/iGP1_RE9Hulg8) | Bioluminescence imaging, gametocyte density quantification | No immediate effect on circulating stage V gametocytes; moderate reduction in viability and density at later time points. biorxiv.org |

| Murine Malaria Model | P. berghei | Parasitemia monitoring | Completely curative in a single oral dose. researchgate.netresearchgate.net |

| Human Volunteer Model (IBSM) | P. falciparum | Gametocyte-specific transcript (pfs25) qPCR | Model established to assess gametocyte clearance kinetics and transmission-blocking effects following induced gametocytemia. mesamalaria.orgclinconnect.io |

Integrated Mouse-Mosquito Feeding Assays for Transmission-Blocking Potential

To determine if a compound's gametocytocidal activity translates into a functional blockade of parasite transmission, in vivo models are integrated with mosquito feeding assays. researchgate.net The Standard Membrane Feeding Assay (SMFA) is a pivotal tool in this process. mmv.org In an integrated mouse-mosquito model, humanized mice are first infected with gamete-producing P. falciparum parasites and treated with the test compound, such as OZ439. biorxiv.org Blood is then drawn from these mice and fed to Anopheles mosquitoes through an artificial membrane system. biorxiv.orgnih.gov